Tert-butyl 3-[(2-methylpyrazol-3-yl)methylidene]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(2-methylpyrazol-3-yl)methylidene]azetidine-1-carboxylate is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(2-methylpyrazol-3-yl)methylidene]azetidine-1-carboxylate typically involves multi-step organic synthesisSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, are crucial to achieving high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to maintain consistency and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(2-methylpyrazol-3-yl)methylidene]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Tert-butyl 3-[(2-methylpyrazol-3-yl)methylidene]azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving azetidine-containing compounds.
Medicine: It has potential therapeutic applications due to its unique structural properties.
Industry: It is used in the development of new materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of tert-butyl 3-[(2-methylpyrazol-3-yl)methylidene]azetidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
- Tert-butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate
- Tert-butyl 3-(3-methylpyridin-2-yl)benzoate
Uniqueness
Tert-butyl 3-[(2-methylpyrazol-3-yl)methylidene]azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
tert-butyl 3-[(2-methylpyrazol-3-yl)methylidene]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-8-10(9-16)7-11-5-6-14-15(11)4/h5-7H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTBWDRQGDDUFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=CC2=CC=NN2C)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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